3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9FO4 It is a derivative of acrylic acid, featuring a fluoro-substituted phenyl ring and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-4-(methoxycarbonyl)benzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2-fluoro-4-(methoxycarbonyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the desired acrylic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-[2-Fluoro-4-(methylcarbamoyl)phenyl]prop-2-enoic acid: Similar structure but with a methylcarbamoyl group instead of methoxycarbonyl.
3-[2-Fluoro-4-(hydroxycarbonyl)phenyl]prop-2-enoic acid: Similar structure but with a hydroxycarbonyl group.
Uniqueness
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid is unique due to the presence of both fluoro and methoxycarbonyl groups, which can influence its reactivity and interactions in chemical and biological systems. These functional groups can enhance its stability, solubility, and binding properties, making it a valuable compound in various research applications.
Biological Activity
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid, also known by its CAS number 1171128-36-1, is an organic compound with the molecular formula C11H9FO4 and a molecular weight of approximately 224.20 g/mol. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which contributes to its unique biological activity.
Chemical Structure
The compound's structure can be represented as follows:
Where:
- C1 is the carbon atom of the prop-2-enoic acid moiety.
- C2 and C3 are part of the phenyl ring with a methoxycarbonyl substituent.
- C4 is the carbon atom bonded to the fluorinated phenyl group.
The biological activity of this compound has been explored in various studies, revealing potential anti-inflammatory and anticancer properties. The compound may function by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing pro-inflammatory mediators .
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting COX enzymes, which are pivotal in the synthesis of prostaglandins that mediate inflammation.
- Anticancer Properties : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .
- Urease Inhibition : Similar compounds have demonstrated urease inhibitory activity, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.
Case Studies and Experimental Data
A comparative study involving several derivatives of similar structures showed varying degrees of cytotoxicity against human tumor cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 25.0 | Anti-inflammatory |
Compound B | 15.0 | Anticancer Activity |
Compound C | 30.0 | Urease Inhibition |
Synthesis and Applications
The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling, which allows for the precise introduction of functional groups necessary for biological activity.
Potential Applications
- Pharmaceutical Development : As a potential lead compound for new anti-inflammatory or anticancer drugs.
- Material Science : Utilized in developing advanced materials due to its unique chemical properties.
Properties
IUPAC Name |
(E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNWYAZRIVBNW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.